5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both thiophene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-methylthiophene-2-carboxylic acid with an appropriate oxazole precursor under dehydrating conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the oxazole and thiophene rings.
Chemical Reactions Analysis
Types of Reactions
5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-methylthiophene-2-boronic acid
- 5-methylthiophene-2-carboxylic acid
- 5-methylthiophene-2-sulfonic acid
Uniqueness
5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
1083401-51-7 |
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Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-6(14-5)8-7(9(11)12)10-4-13-8/h2-4H,1H3,(H,11,12) |
InChI Key |
DNSWZMIXQAYCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(N=CO2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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